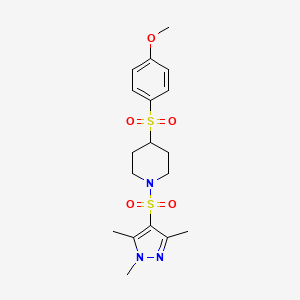

4-((4-methoxyphenyl)sulfonyl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine

CAS No.: 1448074-52-9

Cat. No.: VC4210756

Molecular Formula: C18H25N3O5S2

Molecular Weight: 427.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448074-52-9 |

|---|---|

| Molecular Formula | C18H25N3O5S2 |

| Molecular Weight | 427.53 |

| IUPAC Name | 4-(4-methoxyphenyl)sulfonyl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine |

| Standard InChI | InChI=1S/C18H25N3O5S2/c1-13-18(14(2)20(3)19-13)28(24,25)21-11-9-17(10-12-21)27(22,23)16-7-5-15(26-4)6-8-16/h5-8,17H,9-12H2,1-4H3 |

| Standard InChI Key | YBSQRHOAFYPZAK-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |

Introduction

The compound 4-((4-methoxyphenyl)sulfonyl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a trisubstituted piperidine derivative. This class of compounds has gained significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. Below is a detailed exploration of its structure, synthesis, and potential applications.

Synthesis

The synthesis of such compounds typically involves multistep reactions. A common approach includes:

-

Ugi Multicomponent Reaction (Ugi-MCR): This reaction allows for the rapid assembly of complex molecules by combining an aldehyde/ketone, amine, isocyanide, and carboxylic acid.

-

Sulfonation: Introduction of sulfonyl groups via sulfonyl chloride derivatives.

-

Substitution Reactions: Functionalization of the piperidine core with aromatic and heterocyclic substituents.

For instance:

-

A commercially available 4-piperidone can serve as the starting material.

-

Methoxyphenylsulfonyl chloride and trimethylpyrazole derivatives are sequentially reacted under controlled conditions to yield the target compound.

Biological Activity

Trisubstituted piperidines like this compound have shown promise across several therapeutic areas:

Antiviral Activity

Studies on structurally similar compounds reveal their ability to inhibit viral enzymes such as SARS-CoV-2 main protease (Mpro). These inhibitors may bind non-covalently to the enzyme's active site, disrupting viral replication .

Anticancer Potential

Sulfonamide derivatives often exhibit cytotoxic activity against cancer cell lines by interfering with key cellular pathways such as apoptosis induction or cell cycle arrest . The methoxyphenyl and sulfonamide groups enhance selectivity toward tumor cells.

Applications in Drug Development

Given its structural features and documented activities, this compound could be explored further for:

-

Antiviral Therapies: Particularly against coronaviruses or influenza.

-

Oncology: As part of combination therapies targeting resistant tumors.

-

Antimicrobial Agents: For multidrug-resistant bacterial infections.

Research Gaps and Future Directions

While promising, more research is needed to:

-

Optimize pharmacokinetic properties (e.g., solubility and bioavailability).

-

Conduct in vivo efficacy studies across various disease models.

-

Explore structure–activity relationships (SAR) to fine-tune its potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume